Dimethyl-d6 carbonate
Overview
Description
Dimethyl-d6 carbonate is a deuterated compound often used in synthesis or for NMR analysis . It is also known as 1,1’-carbonate methan-d3-ol . The molecular formula is (CD3O)2CO and it has a molecular weight of 96.11 .
Synthesis Analysis
The synthesis of Dimethyl Carbonate (DMC) has been a subject of interest due to its low toxicity, high biodegradability, and peculiar reactivity . The large-scale production of DMC is carried out through clean processes, which include the direct insertion of CO2 into epoxides . This process allows the recycling of the carbon dioxide emitted during carbonate degradation . The major challenges associated with the conversion of CO2 to DMC are the low yields, low DMC selectivity, and thermodynamic limitations of reversible reactions with low equilibrium constants .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (CD3O)2CO .
Chemical Reactions Analysis
Dimethyl Carbonate (DMC) can undergo B Ac 2- or B Al 2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions . The reaction kinetics of DMC and OH radicals were investigated behind reflected shock waves over the temperature range of 872–1295 K and at pressures near 1.5 atm .
Physical and Chemical Properties Analysis
This compound is a liquid with a molecular weight of 96.06 (atom % calculation) . It has a boiling point of 90 °C and a melting point of 2-4 °C . The density is 1.0±0.1 g/cm3 . It has a vapour pressure of 56.0±0.1 mmHg at 25°C .
Scientific Research Applications
Green Chemistry and Environmental Sustainability
Dimethyl carbonate (DMC) is recognized for its role in green chemistry, particularly in the sustainable valorization of renewables. It serves as an efficient methylating and methoxycarbonylating agent, transforming bio-based molecules and synthesizing biopolymers. Its use exemplifies green principles, combining renewable origin reactants with non-toxic DMC, offering a sustainable and eco-friendly approach in various chemical transformations (Fiorani, Perosa, & Selva, 2018).
Versatile Chemical Reactivity
DMC stands out as a versatile compound, offering an eco-friendly alternative for methylation and carbonylation processes. It's particularly notable for its selectivity in mono-C- and mono-N-methylation reactions, making it a safer and more environmentally benign reagent compared to traditional methods. Its production, being clean and non-toxic, further emphasizes its role as a green chemical (Tundo & Selva, 2002).
Chemical Upgrading of Biosourced Platform Chemicals
In the context of biosourced substrates, DMC is employed for methylation and carboxymethylation reactions, transforming various platform chemicals into value-added compounds. This application is significant in the context of renewable resources, offering a pathway to upgrade these materials in a sustainable manner (Selva, Perosa, Rodríguez‐Padrón, & Luque, 2019).
Eco-Friendly Synthesis from CO2 and Methanol
The green synthesis of DMC from CO2 and methanol presents an environmentally sustainable path. This method avoids the use of toxic materials and reduces production costs and risks, making it an eco-friendly alternative to traditional synthetic routes. The use of innovative catalysts and technologies like electro-assisted synthesis and membrane reactors in this process signifies progress towards more efficient and sustainable production methods (Raza, Ikram, Guo, Baiker, & Li, 2022).
Role as a Green Chemical
DMC's role as a green chemical is further highlighted by its classification in the greenest “recommended” bracket according to the solvent selection guide. Its use as an electrolyte in lithium rechargeable batteries and as a solvent in pharmaceutically relevant syntheses positions it as an environmentally benign chemical in various chemical and biotechnical processes (Pyo, Park, Chang, & Hatti-Kaul, 2017).
Mechanism of Action
Target of Action
Dimethyl-d6 carbonate, also known as dimethyl carbonate-D6, is a deuterated compound . It is primarily used in synthesis or for Nuclear Magnetic Resonance (NMR) analysis . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
This compound interacts with its targets through a process known as alkoxycarbonylation . This process involves the nucleophilic substitution of the carbonate group in this compound by the target molecule . The reaction proceeds via a double alkoxycarbonylation mechanism .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of other organic compounds. This compound can be used to synthesize a variety of other compounds, including esters, carbamates, and polycarbonates . The downstream effects of these reactions depend on the specific compounds being synthesized.
Pharmacokinetics
Given its use in synthesis and nmr analysis, it is likely that these properties would depend on the specific context in which the compound is used .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through alkoxycarbonylation reactions . These reactions can lead to the synthesis of a variety of compounds, including esters, carbamates, and polycarbonates .
Safety and Hazards
Future Directions
The future directions of research on Dimethyl Carbonate (DMC) are focused on overcoming the technical challenges associated with its synthesis . This includes the development of novel catalysts with high yields and high selectivity . Additionally, the use of dehydrating agents for water removal from the reaction mixture is recommended .
Properties
IUPAC Name |
bis(trideuteriomethyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIGPNLZYLLBP-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679845 | |
Record name | Bis[(~2~H_3_)methyl] carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108481-44-3 | |
Record name | Bis[(~2~H_3_)methyl] carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 108481-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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